molecular formula C20H19N3O6S B4332503 ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE

Cat. No.: B4332503
M. Wt: 429.4 g/mol
InChI Key: PCMOBVZOSYXOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(methoxymethyl)-6-methyl-3-[(2-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound belonging to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a nitrobenzoyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . Subsequent functionalization steps introduce the methoxymethyl, methyl, nitrobenzoyl, and ethyl ester groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methoxymethyl)-6-methyl-3-[(2-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thieno[2,3-b]pyridine core may also interact with enzymes and receptors, modulating their activity and contributing to the compound’s overall effects .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-(methoxymethyl)-6-methyl-3-[(2-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-4-29-20(25)17-16(15-12(10-28-3)9-11(2)21-19(15)30-17)22-18(24)13-7-5-6-8-14(13)23(26)27/h5-9H,4,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMOBVZOSYXOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Reactant of Route 3
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Reactant of Route 5
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(2-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE

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